4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2130860-46-5
VCID: VC11494413
InChI: InChI=1S/C8H12BF3O2/c1-7(2)8(3,4)14-9(13-7)5(10)6(11)12/h1-4H3
SMILES:
Molecular Formula: C8H12BF3O2
Molecular Weight: 207.99 g/mol

4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane

CAS No.: 2130860-46-5

Cat. No.: VC11494413

Molecular Formula: C8H12BF3O2

Molecular Weight: 207.99 g/mol

Purity: 91

* For research use only. Not for human or veterinary use.

4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane - 2130860-46-5

Specification

CAS No. 2130860-46-5
Molecular Formula C8H12BF3O2
Molecular Weight 207.99 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C8H12BF3O2/c1-7(2)8(3,4)14-9(13-7)5(10)6(11)12/h1-4H3
Standard InChI Key IARJWUZJQHTUFJ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C(F)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s molecular formula is C₈H₁₂BF₃O₂, with a molecular weight of 207.99 g/mol . Its core structure consists of a 1,3,2-dioxaborolane ring—a five-membered heterocycle containing two oxygen atoms and one boron atom—substituted with four methyl groups at the 4,4,5,5 positions. The boron atom is further bonded to a 1,2,2-trifluoroethenyl group, introducing significant electronegativity and steric bulk (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2130860-46-5
Molecular FormulaC₈H₁₂BF₃O₂
Molecular Weight207.99 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The absence of reported density, boiling, and melting points underscores the need for further experimental characterization .

Electronic and Steric Effects

The trifluoroethenyl group imposes strong electron-withdrawing effects via its three fluorine atoms, which polarize the boron center and enhance its electrophilicity. Concurrently, the tetramethyl-substituted dioxaborolane ring provides steric protection, potentially stabilizing the boron atom against hydrolysis—a common limitation of boronic acid derivatives . This balance of electronic activation and steric shielding positions the compound as a promising reagent in cross-coupling reactions.

Synthetic Methodologies

General Strategies for Dioxaborolane Synthesis

While direct synthetic routes to 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane remain undocumented in available literature, analogous compounds suggest plausible pathways:

  • Borylation of Trifluoroethenyl Precursors
    Palladium-catalyzed Miyaura borylation—a standard method for synthesizing aryl- and alkenylboronates—could be adapted. For example, reacting 1,2,2-trifluoroethylene with bis(pinacolato)diboron in the presence of a palladium catalyst might yield the target compound .

  • Ring-Closing Approaches
    Condensation of boronic acids with diols under dehydrating conditions is a classical route to dioxaborolanes. Applying this method to a trifluoroethenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol) could generate the desired structure .

Table 2: Hypothetical Reaction Conditions

ParameterOptimized Value
CatalystPd(dppf)Cl₂
SolventTetrahydrofuran (THF)
Temperature80–100°C
Reaction Time12–24 hours

Challenges in Purification

Like many organoboron compounds, this dioxaborolane may require stringent anhydrous conditions during isolation. Techniques such as column chromatography over silica gel or recrystallization from nonpolar solvents (e.g., hexane/ethyl acetate mixtures) could be employed to achieve high purity .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s boron center is primed for participation in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between its trifluoroethenyl group and aromatic or alkenyl halides. Such reactions are pivotal in synthesizing fluorinated organic compounds, which are increasingly sought after in pharmaceuticals and agrochemicals .

Case Study: Hypothetical Fluorinated Polymer Synthesis

  • Monomer Preparation
    Coupling 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane with a diiodobenzene derivative could yield a fluorinated biphenyl monomer.

  • Polymerization
    Subsequent transition-metal-catalyzed polymerization might produce poly(fluorinated arylene vinylene) polymers with enhanced thermal stability and dielectric properties.

Fluorination Reagent

The trifluoroethenyl group could act as a fluorine source in radical or nucleophilic fluorination reactions, though this application remains speculative without experimental validation.

Future Research Directions

  • Physicochemical Characterization
    Experimental determination of melting/boiling points, solubility, and stability under varying pH conditions.

  • Catalytic Applications
    Exploration of asymmetric catalysis using chiral derivatives of the dioxaborolane scaffold.

  • Materials Science Integration Development of boron-doped fluoropolymers for use in battery electrolytes or OLEDs.

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